molecular formula C19H20ClF2N3OS B2641483 N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216683-07-6

N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2641483
CAS No.: 1216683-07-6
M. Wt: 411.9
InChI Key: ZMZDOJOYNJUHSA-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a dimethylamino propyl group, a fluorine atom, and a fluorobenzo[d]thiazol-2-yl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For instance, the reaction of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid in the presence of coupling agents such as EDCI or DCC can form the desired amide bond .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of automated synthesis equipment, controlled reaction environments, and purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling agents: EDCI, DCC for amide bond formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-3-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3OS.ClH/c1-23(2)10-5-11-24(18(25)13-6-3-7-14(20)12-13)19-22-17-15(21)8-4-9-16(17)26-19;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZDOJOYNJUHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC(=CC=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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